3-(Difluoromethyl)-4-methylpyridine
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Overview
Description
3-(Difluoromethyl)-4-methylpyridine is a chemical compound that belongs to the class of difluoromethylated pyridinesThe incorporation of the difluoromethyl group into pyridine rings can enhance the biological and physiological activity of the compound, making it a valuable target for research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-methylpyridine can be achieved through various methods. One common approach involves the direct C-H difluoromethylation of pyridines. This method utilizes difluoromethylation reagents and can be performed under mild conditions, making it an efficient and economical route . Another method involves the use of oxazino pyridine intermediates, which can be transformed into the desired product through a radical process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic esterification and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
3-(Difluoromethyl)-4-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability. It can also interact with enzymes and receptors through hydrogen bonding, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyridines and related heterocyclic compounds such as difluoromethylated pyrazoles, pyrroles, and thiophenes .
Uniqueness
3-(Difluoromethyl)-4-methylpyridine is unique due to its specific substitution pattern and the presence of both difluoromethyl and methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7F2N |
---|---|
Molecular Weight |
143.13 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7F2N/c1-5-2-3-10-4-6(5)7(8)9/h2-4,7H,1H3 |
InChI Key |
GUBBUCIVQJWOKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(F)F |
Origin of Product |
United States |
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